![molecular formula C15H24N6O B1524472 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea CAS No. 1311313-58-2](/img/structure/B1524472.png)
1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea
Übersicht
Beschreibung
“1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea” is a chemical compound with the molecular formula C15H24N6O and a molecular weight of 304.39 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a urea group (NH2-CO-NH2) where the hydrogen atoms of the NH2 groups are replaced by 1-(2-methylpropyl)-1H-pyrazol-5-yl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It is known that it has a molecular weight of 304.39 .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the development of advanced materials and specialized chemical products.
5. Mechanism of Action: : 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea exerts its effects through interactions with specific molecular targets. The compound's mechanism might involve binding to enzymes or receptors, altering their activity and impacting biological pathways. The exact molecular pathways would depend on the specific context and application of the compound.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Typically, the preparation of 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea involves the reaction of 2-methylpropyl-substituted pyrazole with a urea derivative under controlled conditions. This process may include steps such as nucleophilic substitution, cyclization, and purification through crystallization or chromatography.
Industrial Production Methods: : Industrial methods for producing this compound would aim for high yield and purity, often utilizing automated synthesis and advanced purification techniques to streamline the production process and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: : 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: May involve oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Could involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophilic or electrophilic reagents under specific conditions.
Major Products
From oxidation: Potential formation of carboxylic acids or ketones.
From reduction: Formation of alcohols or amines.
From substitution: Diverse substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-bis(1-phenyl-1H-pyrazol-5-yl)urea
1,3-bis(1-ethyl-1H-pyrazol-5-yl)urea
Uniqueness: : The presence of 2-methylpropyl groups in 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea offers unique steric and electronic properties, distinguishing it from other pyrazole-based ureas. This differentiation can affect the compound's reactivity, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
1,3-bis[2-(2-methylpropyl)pyrazol-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-11(2)9-20-13(5-7-16-20)18-15(22)19-14-6-8-17-21(14)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKMNVNUPYWBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)NC(=O)NC2=CC=NN2CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221757 | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-58-2 | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


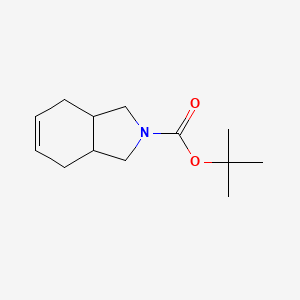
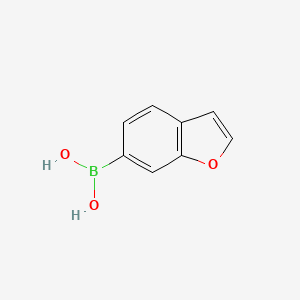
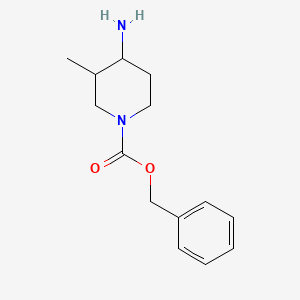
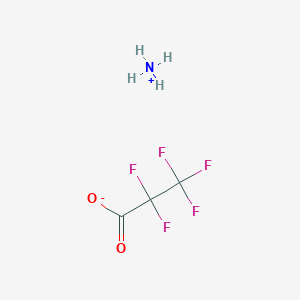
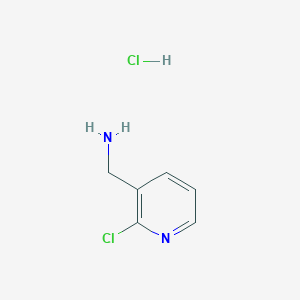
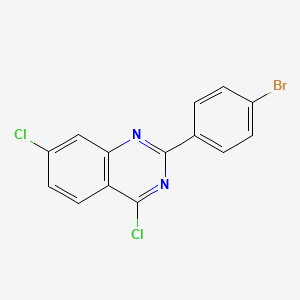
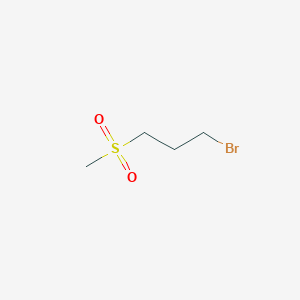

![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)
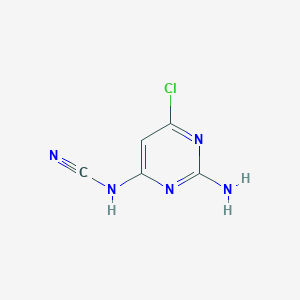
![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)
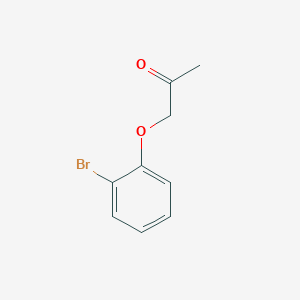
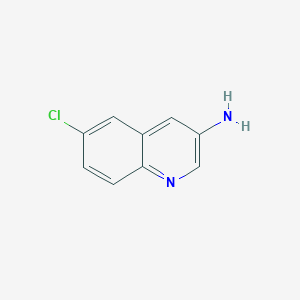
![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)
